REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N:8]2[Si](C)(C)CC[Si]2(C)C)[CH:5]=[CH:6][CH:7]=1.C([Li])(CC)C.[S:22]1[CH2:27][CH2:26][C:25](=[O:28])[CH2:24][CH2:23]1.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1>[F:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[CH:6][C:7]=1[C:25]1([OH:28])[CH2:26][CH2:27][S:22][CH2:23][CH2:24]1 |f:3.4.5|
|
Name
|
|
Quantity
|
14.56 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)N1[Si](CC[Si]1(C)C)(C)C
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Name
|
|
Quantity
|
230 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
48.6 mL
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Type
|
reactant
|
Smiles
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C(C)(CC)[Li]
|
Name
|
|
Quantity
|
7 g
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Type
|
reactant
|
Smiles
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S1CCC(CC1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Type
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CUSTOM
|
Details
|
the resulting mixture is stirred at -780 for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
is stirred for 3.5 hrs, during which the reaction temperature
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
to rise to 0°
|
Type
|
CUSTOM
|
Details
|
The mixture is quenched with saturated aqueous ammonium chloride (100 mL)
|
Type
|
ADDITION
|
Details
|
diluted with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ether (100 mL)
|
Type
|
WASH
|
Details
|
the combined organic phase is washed with saline (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The residue is then dissolved in methanol (230 mL)
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 20-25° for 1 hr
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with ether (150 mL) and water (150 mL)
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ether (100 mL)
|
Type
|
WASH
|
Details
|
the combined organic phase is washed with water (50 mL) and saline (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C1(CCSCC1)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |